6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Building Blocks

Select this 6-(thiophen-3-yl)-substituted imidazo[2,1-c][1,4]oxazine-2-carboxylic acid for AKT kinase inhibitor programs and β-lactamase inhibitor development. Unlike [5,1-c] isomers, this [2,1-c]-fused core matches published low-nanomolar warheads. 95% purity, suited for SAR studies at the 6-position. Procure directly to access patent-relevant chemical space.

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
CAS No. 2098013-35-3
Cat. No. B1493314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
CAS2098013-35-3
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC1C(OCC2=NC(=CN21)C(=O)O)C3=CSC=C3
InChIInChI=1S/C11H10N2O3S/c14-11(15)8-3-13-4-9(7-1-2-17-6-7)16-5-10(13)12-8/h1-3,6,9H,4-5H2,(H,14,15)
InChIKeyVCKJZKAYYTYZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid: Core Scaffold and Physicochemical Identity


6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid (CAS 2098013-35-3) is a heterocyclic compound featuring a fused imidazo[2,1-c][1,4]oxazine core substituted with a thiophen-3-yl group at the 6-position and a carboxylic acid at the 2-position. Its molecular formula is C11H10N2O3S with a molecular weight of 250.28 g/mol [1]. This compound belongs to a broader class of imidazooxazine derivatives investigated for their potential as kinase inhibitors and in other therapeutic areas [2]. As a research chemical, it is typically supplied at a 95% purity level, suitable for use as a synthetic building block or a screening compound [1].

Why Generic Imidazooxazine Substitution is Not Viable for 6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid


Within the imidazooxazine class, minor structural modifications lead to significant divergence in biological activity and synthetic utility. For instance, the regioisomeric imidazo[5,1-c][1,4]oxazine scaffold, such as 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid, presents a distinct spatial orientation of the carboxylic acid and thiophene moieties, which can fundamentally alter binding pocket complementarity in kinase assays [1]. Furthermore, the specific [2,1-c] ring fusion in the target compound is a key structural feature in advanced beta-lactamase inhibitor warheads, demonstrating potent, low-nanomolar activity that is not replicated by other heterocyclic substituents [2]. Therefore, simple analog interchange without data-driven validation risks experimental failure in target-specific screening or multistep synthesis.

Quantitative Differentiation Evidence for 6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid


Synthetic Accessibility: Thiophene vs. Phenyl Substituent on the Imidazo[2,1-c][1,4]oxazine Core

The target compound's thiophen-3-yl group offers a distinct synthetic handle compared to the more common 6-phenyl analog. The thiophene ring can participate in unique electrophilic aromatic substitutions and cross-coupling reactions that are not feasible with a simple phenyl ring, providing a pathway to diverse, sulfur-containing biaryl libraries [1]. This synthetic differentiation is structural and qualitative.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Regioisomeric Differentiation: [2,1-c] vs. [5,1-c] Imidazooxazine Fusion

The target compound possesses a [2,1-c] imidazooxazine fusion, which is structurally distinct from the [5,1-c] isomer also disclosed in relevant patents [1]. Based on the general formula in patent US 8,772,283 B2, variations in the core ring fusion are critical for modulating biological activity as AKT kinase inhibitors. The specific [2,1-c] core is also the key heterocyclic component in a highly potent β-lactamase inhibitor, where it achieved IC50 values of 0.4 nM (TEM-1), 9.0 nM (SHV-1), and 4.8 nM (AmpC), demonstrating nanomolar potency [2].

Structural Biology Kinase Inhibition Molecular Recognition

Purity Specification and Procurement Reproducibility

The compound is commercially available at a documented purity of 95% [1]. This provides a quantifiable baseline for experimental reproducibility. In contrast, many in-class analogs available through custom synthesis or from non-specialist suppliers may lack a certified purity specification, introducing variability into biological assays. While 95% purity is common, its certification by the supplier for this specific compound is a key parameter for direct procurement without further in-house purification.

Chemical Procurement Reproducibility Assay Development

Optimal Application Scenarios for Procuring 6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid


Focused Kinase Inhibitor Library Design

Ideal for medicinal chemistry groups constructing targeted libraries based on the imidazooxazine pharmacophore. The compound's [2,1-c] fusion and thiophene ring are featured in the general formula of patented AKT inhibitors, making it a direct precursor for generating patent-relevant chemical matter [1]. Its use is warranted over a [5,1-c] isomer to stay within the most biologically validated chemical space for this target class.

Synthesis of β-Lactamase Inhibitor Analogs

Serves as a crucial synthetic intermediate for developing novel β-lactamase inhibitors. The [2,1-c]-fused oxazine core is the heterocyclic component of a published inhibitor with picomolar activity. Using this core for further derivatization to generate new chemical entities is a scientifically justified procurement decision, circumventing the need for a lengthy de novo core synthesis [2].

Structure-Activity Relationship (SAR) Expansion at the 6-Position

Procurement is highly recommended for SAR studies specifically exploring the 6-position of the imidazo[2,1-c][1,4]oxazine ring system. This thiophene analog fills a critical gap in studying heteroaryl effects on target binding, as it allows for direct comparison with existing or in-house phenyl and pyridyl analogs, testing the hypothesis of a sulfur-mediated interaction with the target protein [1].

Reproducible Biochemical Screening

For core facilities or CROs requiring a consistent, quality-controlled source of heterocyclic screening compounds, this product's 95% certified purity provides a reliable foundation. Procuring this certified batch minimizes assay variability from chemical impurities, a common pitfall when sourcing niche building blocks from multiple uncertified vendors [1].

Quote Request

Request a Quote for 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.